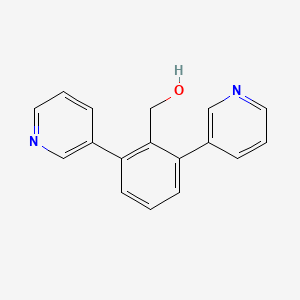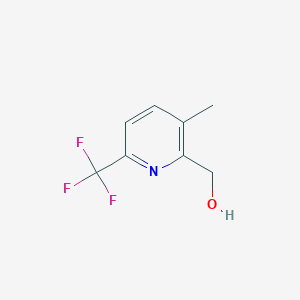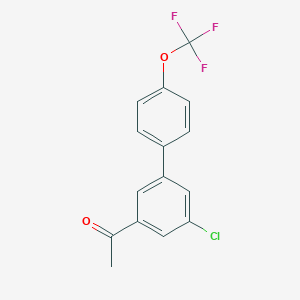
1-(5-Chloro-4'-(trifluoromethoxy)biphenyl-3-yl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone is a synthetic organic compound characterized by the presence of a biphenyl core substituted with a chloro group and a trifluoromethoxy group
Vorbereitungsmethoden
The synthesis of 1-(5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Substituents: The chloro and trifluoromethoxy groups are introduced through electrophilic aromatic substitution reactions. These reactions often require specific reagents and conditions to ensure selective substitution at the desired positions.
Formation of the Ethanone Group: The ethanone group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the substituted biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
1-(5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloro or trifluoromethoxy groups.
Coupling Reactions:
Common reagents and conditions used in these reactions include palladium catalysts, Lewis acids, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is utilized in the production of specialty chemicals and materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone can be compared with other biphenyl derivatives, such as:
1-(4-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone: Similar structure but with different substitution pattern, leading to variations in chemical reactivity and biological activity.
1-(5-Bromo-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone: The presence of a bromo group instead of a chloro group can affect the compound’s reactivity and interactions with molecular targets.
1-(5-Chloro-4’-(methoxy)biphenyl-3-yl)-ethanone: The replacement of the trifluoromethoxy group with a methoxy group can alter the compound’s electronic properties and biological activity.
The uniqueness of 1-(5-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H10ClF3O2 |
|---|---|
Molekulargewicht |
314.68 g/mol |
IUPAC-Name |
1-[3-chloro-5-[4-(trifluoromethoxy)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H10ClF3O2/c1-9(20)11-6-12(8-13(16)7-11)10-2-4-14(5-3-10)21-15(17,18)19/h2-8H,1H3 |
InChI-Schlüssel |
DWSFXJUOWPRMAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


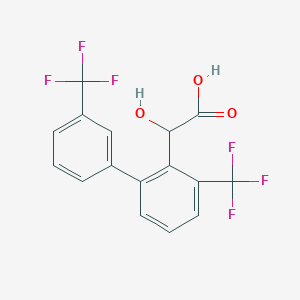
![2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid](/img/structure/B14055781.png)
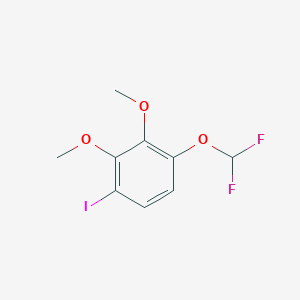
![1-Azaspiro[4.5]decane-2,6-dione](/img/structure/B14055793.png)

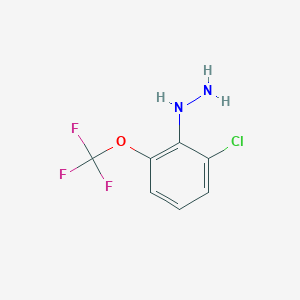

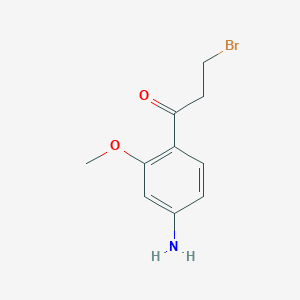
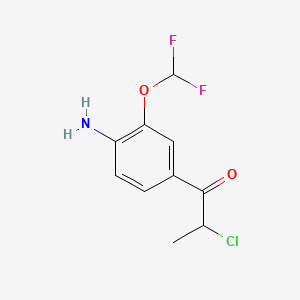
![(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[2-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-2-oxoethyl]hexanamide](/img/structure/B14055808.png)

